2-((2R,6S)-2,6-Dimethylmorpholino)aniline
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Overview
Description
The compound “2-((2R,6S)-2,6-Dimethylmorpholino)aniline” is a derivative of morpholine, which is a common moiety in many pharmaceuticals and other organic compounds . Morpholine derivatives are known for their versatility and are used in the synthesis of various pharmaceutical ingredients .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds such as “2-{[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]amino}benzoic acid” and “(2R,6S)-2,6-dimethylmorpholine-4-carbonyl chloride” have been synthesized . The exact methods would depend on the desired product and starting materials.Scientific Research Applications
Fluorescence-Based Temperature Sensing :A study by Cao et al. (2014) demonstrated the use of a compound with a structure similar to 2-((2R,6S)-2,6-Dimethylmorpholino)aniline, featuring a twisted-intramolecular-charge-transfer (TICT) mechanism. This compound showed fluorescence intensification with increasing temperature, making it a potential candidate for ratiometric fluorescent thermometry with a significant Stokes shift and a positive temperature coefficient (Cao et al., 2014).
Degradation Studies :Research by Boonrattanakij et al. (2009) on 2,6-dimethyl-aniline (a related compound) investigated its degradation by hydroxyl radicals. This study is crucial for understanding the environmental and biological breakdown mechanisms of similar compounds (Boonrattanakij et al., 2009).
Electrochemical Fluorination :Takashi et al. (1998) explored the electrochemical fluorination of cis-2,6-dimethylmorpholine derivatives. This research provides insights into the chemical behavior and potential applications of fluorinated derivatives of this compound (Takashi et al., 1998).
Synthesis of Quinolines and Quinoxalines :Meth-Cohn et al. (1981) investigated the conversion of anilides into quinolines and quinoxalines. This study could have relevance to the synthesis pathways involving this compound or its derivatives (Meth-Cohn et al., 1981).
Inhibitors of Src Kinase Activity :Boschelli et al. (2001) optimized quinolinecarbonitriles as inhibitors of Src kinase activity. This research might offer a perspective on the biological activity of similar structures like this compound in pharmacological contexts (Boschelli et al., 2001).
Synthesis of Aluminum Complexes :Research by Liu and Ma (2014) on aluminum dimethyl complexes using N-(2-morpholinobenzyl)anilino ligands could provide insight into the coordination chemistry and potential applications of this compound in material science (Liu & Ma, 2014).
Electrochemistry of Anilines :Speiser et al. (1983) conducted a study on the electro-oxidation of anilines, which can be relevant for understanding the electrochemical properties of this compound (Speiser et al., 1983).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with dihydrofolate reductase , an enzyme involved in the tetrahydrofolate synthesis pathway. This enzyme plays a crucial role in DNA synthesis and repair, and its inhibition can lead to cell death.
Mode of Action
Based on its structural similarity to other compounds, it may bind to its target enzyme and inhibit its function . This interaction could lead to changes in cellular processes, particularly those involving DNA synthesis and repair.
Biochemical Pathways
If its target is indeed dihydrofolate reductase, it would affect the tetrahydrofolate synthesis pathway . This could have downstream effects on DNA synthesis and repair, potentially leading to cell death.
Result of Action
If it inhibits dihydrofolate reductase, it could potentially lead to cell death due to impaired dna synthesis and repair .
Properties
IUPAC Name |
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9-7-14(8-10(2)15-9)12-6-4-3-5-11(12)13/h3-6,9-10H,7-8,13H2,1-2H3/t9-,10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHWZCIKOONKTO-AOOOYVTPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC=CC=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=CC=CC=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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